N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide
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Overview
Description
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide: is a chemical compound that belongs to the class of sulfamides It features a pyrazole ring substituted with a methyl group at the 1-position and a sulfamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with sulfamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfonamide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfamide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfonamide derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfamide group is known to form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity. The pyrazole ring can participate in π-π interactions and other non-covalent interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- **N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
- **1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
- **2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]sulfamide stands out due to its unique combination of a pyrazole ring and a sulfamide group. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C5H10N4O2S |
---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1-methyl-4-[(sulfamoylamino)methyl]pyrazole |
InChI |
InChI=1S/C5H10N4O2S/c1-9-4-5(2-7-9)3-8-12(6,10)11/h2,4,8H,3H2,1H3,(H2,6,10,11) |
InChI Key |
RNIWYWXEAVKVKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNS(=O)(=O)N |
Origin of Product |
United States |
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